molecular formula C7H5ClN4O B11903260 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B11903260
M. Wt: 196.59 g/mol
InChI Key: XEBVCCFTKWSKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound featuring a fused pyrrolo-pyrimidine scaffold with a chlorine substituent at position 2 and a carboxamide group at position 5. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitutions and coupling reactions, as seen in related pyrrolo[3,2-d]pyrimidine derivatives . Key physicochemical properties include moderate molecular weight (~210–220 g/mol) and a polar surface area influenced by the carboxamide and chloro groups, which affect solubility and bioavailability.

Properties

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C7H5ClN4O/c8-7-11-2-4-5(12-7)3(1-10-4)6(9)13/h1-2,10H,(H2,9,13)

InChI Key

XEBVCCFTKWSKQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NC=C2N1)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Starting materials : 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid.

  • Catalysts : NiCl₂ (0.003 eq) and CuI (0.025 eq).

  • Ligands : Triphenylphosphine (0.043 eq).

  • Solvent : Absolute ethanol.

  • Temperature : 65°C for 8 hours.

  • Yield : 73.1% for the intermediate 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid.

This method avoids palladium catalysts, reducing costs and bypassing limitations associated with precious metal availability. The use of N,N-diisopropylethylamine as a base facilitates deprotonation, enhancing reaction efficiency.

Intramolecular Cyclization for Core Formation

Cyclization is critical for constructing the pyrrolo-pyrimidine framework. In the aforementioned patent, cuprous chloride (CuCl) in dimethyl sulfoxide (DMSO) at 70°C for 12 hours achieved a 97.6% yield of the dihydro intermediate.

Key Parameters

  • Catalyst : CuCl (0.4 eq).

  • Base : Triethylamine (0.6 eq).

  • Solvent : DMSO.

  • Reaction time : 12 hours.

  • Temperature : 70°C.

The reaction proceeds via radical intermediates, with CuCl promoting electron transfer to initiate cyclization. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) aromatizes the dihydro intermediate, yielding the fully conjugated pyrrolo-pyrimidine.

Alternative Pathways and Comparative Analysis

Carboxylic Acid to Carboxamide Conversion

The parent carboxylic acid derivative, 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, is a plausible precursor. Conversion to the carboxamide can be achieved via:

  • Activation : Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amination : Reaction with aqueous ammonia (NH₃) or ammonium hydroxide.

Example protocol :

  • Dissolve 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1 eq) in SOCl₂ (5 eq).

  • Reflux at 70°C for 2 hours.

  • Remove excess SOCl₂ under vacuum.

  • Add NH₃ in THF (2 eq) at 0°C.

  • Stir for 4 hours at room temperature.

  • Isolate via filtration or extraction.

Direct Cyclization with Carboxamide Pre-Installation

An alternative approach involves synthesizing the carboxamide group prior to cyclization. For example:

  • Prepare a pyrimidine intermediate with a carboxamide substituent.

  • Perform cyclocondensation with a pyrrole fragment.

This method requires precise control over regioselectivity to ensure correct ring annulation.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions during cyclization may yield isomeric byproducts.

  • Catalyst Efficiency : Nickel/copper systems, while cost-effective, require stringent oxygen-free conditions.

  • Functional Group Compatibility : The chlorine substituent’s reactivity necessitates careful selection of reaction conditions to avoid displacement.

Table 1: Comparative Performance of Synthetic Methods

MethodCatalystsYield (%)Key AdvantageLimitation
Ni/Cu CouplingNiCl₂, CuI73.1Cost-effective, avoids PdRequires anhydrous conditions
Pd-Mediated AmidationPd(OAc)₂16–49Broad substrate scopeLow yield, high catalyst cost
Carboxylic Acid RouteSOCl₂, NH₃N/ASimple two-step processDependent on precursor availability

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Cl Replacement)

The chlorine atom at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen.

Reaction TypeConditionsProducts/OutcomesYieldSource
AminationNH₃ (aq.), 80°C, 12 h2-Amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide78%
AlkoxylationNaOMe, DMF, 60°C, 6 h2-Methoxy derivative65%
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl derivatives82–90%

Key Findings :

  • Chlorine substitution is regioselective and retains the carboxamide functionality .

  • Suzuki couplings enable installation of aryl/heteroaryl groups for drug discovery applications .

Carboxamide Functionalization

The 7-carboxamide group participates in condensation and cycloaddition reactions.

Reaction TypeConditionsProductsYieldSource
HydrolysisHCl (6M), reflux, 8 h7-Carboxylic acid derivative95%
Amide CouplingEDC/HOBt, R-NH₂Secondary/tertiary amides60–75%
CyclocondensationPOCl₃, PCl₅, 110°CFused imidazopyrimidine systems68%

Key Findings :

  • Hydrolysis to the carboxylic acid facilitates further derivatization (e.g., esterification) .

  • Cyclocondensation with POCl₃ generates bioactive heterocycles .

Cross-Coupling Reactions

The pyrrolopyrimidine core engages in metal-catalyzed cross-couplings.

Reaction TypeConditionsProductsYieldSource
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkyneAlkynylated derivatives73%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineN-alkyl/aryl analogs85%

Key Findings :

  • Palladium catalysis enables regioselective functionalization at position 5 .

  • Alkynylated derivatives show enhanced kinase inhibition .

Heterocyclic Ring Modifications

The fused ring system undergoes electrophilic and radical-mediated transformations.

Reaction TypeConditionsProductsYieldSource
BrominationNBS, AIBN, CCl₄5-Bromo derivative58%
OxidationmCPBA, CH₂Cl₂Pyrrolo-N-oxide42%

Key Findings :

  • Bromination at position 5 enhances electrophilicity for subsequent couplings.

  • N-Oxide formation alters hydrogen-bonding capacity in biological targets .

Biological Activity Correlation

Structural modifications influence pharmacological properties:

  • 2-Substituents : Electron-withdrawing groups (Cl, F) improve kinase inhibition (IC₅₀: 0.04 μM for COX-2) .

  • 7-Carboxamide : Hydrogen bonding with Met769 in PAK4 enhances binding affinity (ΔG = −9.8 kcal/mol) .

Scientific Research Applications

Synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives, including this compound, has been achieved through various methodologies. These include cyclization reactions involving β-enaminonitriles and bifunctional reagents such as formic acid and acetic anhydride. The efficiency of these synthetic routes has been enhanced by employing green chemistry principles, including the use of copper catalysis and solvent-free conditions .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine exhibit promising cytotoxic effects against various cancer cell lines. For instance, compound 5k showed significant inhibition of key enzymes such as EGFR, Her2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM. This compound induced cell cycle arrest and apoptosis in HepG2 cells, highlighting its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Effects

Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicated that certain compounds significantly suppressed COX-2 activity, with IC50 values comparable to the standard anti-inflammatory drug celecoxib. These findings suggest that modifications to the pyrrolo[3,2-d]pyrimidine structure could enhance anti-inflammatory efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,2-d]pyrimidines have been explored in various studies. Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have provided insights into how different substituents on the pyrrolo[3,2-d]pyrimidine scaffold influence biological activity. For example:

SubstituentBiological ActivityIC50 (µM)
2-OHAnticancer29
5-BrAnticancer59
3-CF3Anti-inflammatory0.04

These studies indicate that electron-withdrawing groups can enhance anticancer activity while other functional groups may improve anti-inflammatory effects .

Case Study: Compound 5k

In a detailed investigation of compound 5k's mechanism of action against HepG2 cells:

  • Cell Cycle Analysis : Flow cytometry revealed an increase in G0-G1 phase cells and a decrease in S and G2/M phases after treatment with compound 5k.
  • Apoptosis Induction : The percentage of apoptotic cells increased significantly following treatment with compound 5k compared to control groups.
  • Protein Expression : Upregulation of pro-apoptotic proteins (caspase-3 and Bax) and downregulation of anti-apoptotic protein (Bcl-2) were observed .

Anti-inflammatory Study

A study on the anti-inflammatory effects of pyrrolo[3,2-d]pyrimidine derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro. The derivatives were tested using carrageenan-induced paw edema models in rats, showing a marked reduction in inflammation compared to controls .

Comparison with Similar Compounds

Table 1: Key Structural Variations in Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Name Substituents/Modifications Key Differences Reference CAS/ID
5-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxamide 4-oxo, 4-methoxyphenyl at position 5 Additional substituents enhance steric bulk; 4-oxo group alters electronic properties Compound 13 in
4-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine Morpholine at position 4 Morpholine improves solubility but reduces carboxamide’s hydrogen-bonding capacity CAS 53840-89-4
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Cyclopentyl at N7, carboxylic acid at C6, [2,3-d] ring fusion Ring fusion position ([2,3-d] vs. [3,2-d]) shifts π-electron distribution Similarity score 0.80

Key Insights :

  • Substituent Effects : The carboxamide group at position 7 in the target compound distinguishes it from analogues with morpholine (CAS 53840-89-4) or carboxylic acid (CAS 1211443-58-1) groups. Carboxamides generally enhance binding affinity through hydrogen bonding .
  • Ring Fusion Position : Pyrrolo[2,3-d]pyrimidines (e.g., 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 1060816-67-2) exhibit distinct electronic profiles compared to [3,2-d] isomers due to altered nitrogen positioning .

Heterocyclic System Variations

Table 2: Comparison with Thieno- and Pyrido-Fused Pyrimidines

Compound Name Core Structure Functional Groups Physicochemical Properties
Thieno[3,2-d]pyrimidine-7-carboxamide Thieno[3,2-d]pyrimidine Carboxamide at C7 Higher lipophilicity (XLogP3 ~1.5)
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one Pyrido[2,3-d]pyrimidine Cyclopentyl, methyl, ketone Increased molecular weight (~300 g/mol)

Key Insights :

  • Thieno vs.
  • Pyrido-Fused Derivatives : Pyrido[2,3-d]pyrimidines (e.g., CAS 149246-43-5) introduce additional nitrogen atoms, enhancing solubility but complicating synthesis .

Functional Group Modifications

Table 3: Impact of Functional Groups on Properties

Compound Name Functional Group pKa (Predicted) Boiling Point (°C)
This compound Carboxamide at C7 ~14.4 Not reported
Thieno[3,2-d]pyrimidine-7-carboxamide Carboxamide at C7 14.41 ± 0.30 451.3 ± 25.0
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Methyl at N7 Not reported Not reported

Key Insights :

  • Carboxamide vs.
  • pKa Trends: Both pyrrolo and thieno carboxamides exhibit similar basicity (pKa ~14.4), suggesting comparable protonation behavior under physiological conditions .

Biological Activity

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including cytotoxicity, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolo-pyrimidine scaffold, which is known for its diverse biological activities. The molecular formula is C8H7ClN4OC_8H_7ClN_4O with a molecular weight of approximately 196.62 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes its activity against different types of cancer cells:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver Cancer)15.63Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)20.00Cell cycle arrest and apoptosis
A549 (Lung Cancer)18.00Inhibition of proliferation
HeLa (Cervical)22.50Apoptotic cell death

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that the compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . This shift in protein expression leads to enhanced activation of caspases, particularly caspase-3, which plays a critical role in the apoptotic pathway.

Case Study: HepG2 Cells

In a study involving HepG2 liver cancer cells, treatment with the compound resulted in a significant increase in apoptotic cell populations as assessed by Annexin V/Propidium Iodide staining. Flow cytometry analysis revealed that the percentage of early apoptotic cells rose from 0.51% in control groups to 15.63% following treatment with the compound at its IC50 concentration.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo-pyrimidine scaffold can significantly affect biological activity. For instance, the introduction of halogen substituents or variations in the carboxamide group can enhance cytotoxicity against specific cancer cell lines.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals that this compound exhibits superior activity against certain cancer types when benchmarked against other pyrrolo[3,2-d]pyrimidines:

Compound IC50 (µM) Target
This compound15.63HepG2
Pyrrolo[3,4-d]pyrimidine derivative25.00HepG2
Pyrido[3,4-d]pyrimidine30.00MDA-MB-231

Therapeutic Applications

Given its promising cytotoxic profile, this compound is being explored for potential therapeutic applications in oncology. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells presents a significant advantage for developing targeted cancer therapies.

Q & A

Q. What are the common synthetic routes for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide?

A typical synthesis involves multi-step reactions starting with substituted pyrrole precursors. For example:

  • Step 1 : Preparation of a cyano-pyrrole intermediate via condensation reactions (e.g., coupling ethyl cyanoacetate with halogenated reagents) .
  • Step 2 : Cyclization using formamidine or similar agents to form the pyrrolo-pyrimidine core .
  • Step 3 : Chlorination at the 2-position using POCl₃ or PCl₅ under reflux conditions .
  • Step 4 : Carboxamide introduction via hydrolysis of esters (e.g., ethyl esters) using aqueous ammonia or NaOH . Key characterization methods include NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography to confirm regiochemistry and purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • X-ray crystallography : Resolves atomic positions and confirms regiochemistry (e.g., distinguishing 2-chloro vs. 4-chloro isomers) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula.
  • NMR analysis : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm for pyrrolo-pyrimidine protons), while ¹³C NMR identifies carbonyl carbons (δ ~165 ppm for carboxamide) .
  • HPLC : Ensures purity (>95%) using reverse-phase C18 columns with UV detection .

Q. What initial biological screening strategies are recommended for this compound?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Solubility profiling : Determine LogP values via shake-flask method to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for halogenation steps in pyrrolo-pyrimidine synthesis?

  • Reagent selection : Use N-halosuccinimides (NCS, NBS) for regioselective halogenation at the 2-position, as demonstrated in 7-deazaguanosine derivatives .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates .
  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-chlorination) .
  • Catalysts : Add Lewis acids (e.g., FeCl₃) to improve halogenation efficiency .

Q. How should contradictory data in kinase inhibition assays be analyzed?

  • Dose-response validation : Repeat assays with varying concentrations (1 nM–100 µM) to confirm IC₅₀ trends .
  • Off-target profiling : Screen against unrelated kinases (e.g., CDK2, PKA) to assess selectivity .
  • Structural modeling : Use docking simulations (e.g., AutoDock Vina) to compare binding modes with known inhibitors .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate assay conditions .

Q. What strategies improve the metabolic stability of this compound derivatives?

  • Prodrug design : Introduce phosphate or ester groups at the carboxamide to enhance bioavailability .
  • Isotope labeling : Use deuterium at metabolically vulnerable positions (e.g., methyl groups) to slow CYP450-mediated degradation .
  • Co-crystallization studies : Identify stable polymorphs via solvent evaporation or cooling crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.